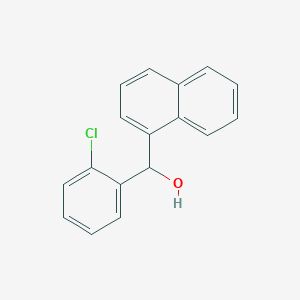
(2-Chlorophenyl)(naphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(naphthalen-1-yl)methanol is an organic compound that features a chlorinated phenyl group and a naphthyl group attached to a central methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(naphthalen-1-yl)methanol typically involves the reaction of 2-chlorobenzaldehyde with naphthalene in the presence of a reducing agent. One common method is the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: (2-Chlorophenyl)(naphthalen-1-yl)ketone.
Reduction: (2-Chlorophenyl)(naphthalen-1-yl)methane.
Substitution: (2-Methoxyphenyl)(naphthalen-1-yl)methanol or (2-Cyanophenyl)(naphthalen-1-yl)methanol.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(naphthalen-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)(naphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chlorophenyl)(naphthalen-1-yl)methanone
- (2-Chlorophenyl)(naphthalen-1-yl)methane
- (2-Methoxyphenyl)(naphthalen-1-yl)methanol
Uniqueness
(2-Chlorophenyl)(naphthalen-1-yl)methanol is unique due to the presence of both a chlorinated phenyl group and a naphthyl group, which confer distinct chemical and physical properties
Actividad Biológica
(2-Chlorophenyl)(naphthalen-1-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorinated phenyl group and a naphthalene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorinated phenyl ring attached to a naphthalene structure via a methanol functional group, which may enhance its reactivity and biological activity.
Studies on the biological mechanisms of this compound have indicated that it interacts with various enzymes and receptors. Interaction studies are crucial for understanding how this compound affects cellular pathways and biological processes. Preliminary studies suggest that it may exhibit significant activity against cancer cell lines, potentially by inhibiting cell proliferation or inducing apoptosis.
Anticancer Activity
Recent research has focused on the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have shown promising results against various cancer types, including colon, lung, breast, and skin cancers. The mechanism often involves disrupting microtubule dynamics or inducing cell cycle arrest .
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives exhibit significant antiproliferative effects in breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 to 33 nM. These compounds were shown to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .
- Neuroprotective Activity : Other research has indicated potential neuroprotective effects in models of ischemic injury, where compounds similar to this compound were tested for their ability to reduce neuronal damage and infarction size .
Comparative Analysis
To better understand the potential applications of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(2-chlorophenyl)-1H-imidazol-4-yl)methanol | Imidazole Ring | Contains an imidazole instead of a naphthalene structure |
| (1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol | Pyrazole Ring | Features a pyrazole ring with different substitution patterns |
| 2-(1-methyl-1H-imidazol-2-yl)ethanol | Imidazole Ring | Different substitution pattern compared to this compound |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Propiedades
Número CAS |
42074-40-8 |
|---|---|
Fórmula molecular |
C17H13ClO |
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C17H13ClO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17,19H |
Clave InChI |
QAXUTJPIKLANIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















